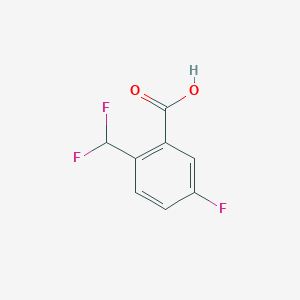

2-(Difluoromethyl)-5-fluorobenzoic acid

Description

Contextualization of Fluorinated Aromatic Compounds in Synthetic Chemistry

Fluorinated aromatic compounds are a class of organic molecules that feature one or more fluorine atoms attached to an aromatic ring. Their emergence and widespread use in synthetic chemistry are driven by the profound and often beneficial changes that fluorine substitution imparts upon a molecule's properties. The introduction of fluorine can significantly alter the electronic nature, lipophilicity, metabolic stability, and binding affinity of organic compounds, making them highly valuable in the design of new functional materials and bioactive agents. lookchem.comontosight.aiontosight.ai

Overview of the Research Significance of Fluorine Substitution in Organic Molecules

The strategic placement of fluorine atoms is a key tactic in modern drug discovery and agrochemical development. hokudai.ac.jpnih.govnbinno.comnih.gov The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, leading to a longer duration of action in the body. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor, a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, potentially improving a compound's binding affinity and cell membrane permeability. acs.orgalfa-chemistry.comresearchgate.net

Research Landscape and Specific Focus on 2-(Difluoromethyl)-5-fluorobenzoic Acid

The research landscape for fluorinated benzoic acids is vast and continues to expand. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. lookchem.comontosight.ai this compound (CAS Number: 2248349-16-6) has emerged as a compound of interest due to its unique substitution pattern, combining a fluorine atom on the aromatic ring with a difluoromethyl group ortho to the carboxylic acid. This specific arrangement offers a unique combination of electronic and steric properties, making it a valuable building block for targeted applications in medicinal and agricultural chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMPSVUWZRJPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing Processes

Retrosynthetic Analysis and Key Precursors

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from precursors such as a difluoromethylated and fluorinated toluene (B28343) derivative, which would then undergo oxidation of the methyl group to a carboxylic acid. Key precursors would likely be appropriately substituted fluorotoluenes or benzonitriles.

Detailed Reaction Mechanisms and Synthetic Routes

The synthesis of fluorinated aromatic compounds often involves multi-step sequences. Common strategies include nucleophilic aromatic substitution reactions to introduce fluorine atoms, followed by modifications of other functional groups. The introduction of the difluoromethyl group can be challenging and may involve specialized reagents. One potential, though not explicitly documented for this specific molecule, route could involve:

Starting Material: A suitably substituted fluorotoluene.

Difluoromethylation: Introduction of the -CHF2 group, potentially through radical-based reactions or the use of difluorocarbene precursors.

Oxidation: Conversion of the methyl group to a carboxylic acid using strong oxidizing agents.

Purification at each step would be crucial to ensure the final product's purity.

Industrial-Scale Production and Purification Techniques

On an industrial scale, the synthesis would be optimized for cost-effectiveness, safety, and high yield. This would involve the use of large-scale reactors and purification would likely be achieved through techniques such as crystallization, distillation, and chromatography to meet the high purity standards required for pharmaceutical and agrochemical applications.

Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl 5 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several common transformations, including esterification, amidation, and reduction.

Esterification Reactions

The conversion of 2-(difluoromethyl)-5-fluorobenzoic acid to its corresponding esters can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. youtube.com

For fluorinated aromatic carboxylic acids, specialized methods can enhance reaction efficiency. One such method employs a heterogeneous catalyst, like a zirconium-based metal-organic framework (MOF), which can facilitate the esterification with methanol (B129727). semanticscholar.orgresearchgate.net This approach offers the advantages of easier catalyst separation and milder reaction conditions. For instance, a general procedure could involve heating the carboxylic acid with methanol in the presence of the catalyst, with reaction times that can be significantly shorter than traditional methods. semanticscholar.orgresearchgate.net

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 2-(difluoromethyl)-5-fluorobenzoate |

| This compound | Ethanol, HCl (gas), Reflux | Ethyl 2-(difluoromethyl)-5-fluorobenzoate |

| This compound | Methanol, UiO-66-NH₂ catalyst, Heat | Methyl 2-(difluoromethyl)-5-fluorobenzoate |

Amidation Reactions

The synthesis of amides from this compound is readily accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comsci-hub.se

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dimethylformamide. Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included to suppress side reactions and reduce the risk of racemization if chiral amines are used. nih.govluxembourg-bio.com The general procedure involves mixing the carboxylic acid, amine, coupling agent, and any additives at room temperature. nih.gov

| Amine | Coupling Reagent | Solvent | Product |

|---|---|---|---|

| Ammonia | EDC/HOBt | DMF | 2-(Difluoromethyl)-5-fluorobenzamide |

| Aniline | DCC | CH₂Cl₂ | N-Phenyl-2-(difluoromethyl)-5-fluorobenzamide |

| Benzylamine | HATU/DIPEA | DMF | N-Benzyl-2-(difluoromethyl)-5-fluorobenzamide |

Reductions to Corresponding Alcohols or Aldehydes

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (2-(difluoromethyl)-5-fluorophenyl)methanol. masterorganicchemistry.comtestbook.com This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol. masterorganicchemistry.comtestbook.com Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and can offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com

The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, specialized methods have been developed to achieve this. One such approach involves the use of hydrosilanes in the presence of a photoredox catalyst. rsc.org This method allows for the direct conversion of carboxylic acids to aldehydes under mild conditions with good functional group tolerance. rsc.org

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards substitution reactions: a fluorine atom, a difluoromethyl group, and a carboxylic acid group. All three are electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The directing effects of the substituents on this compound are as follows:

-COOH (Carboxylic acid): A deactivating, meta-directing group. organicchemistrytutor.com

-F (Fluoro): A deactivating, ortho, para-directing group. wikipedia.org

-CHF₂ (Difluoromethyl): A deactivating, meta-directing group due to the strong inductive effect of the two fluorine atoms. vaia.com

The positions on the aromatic ring are influenced by these competing directing effects. The substitution pattern is determined by the cumulative influence of these groups. The most likely positions for electrophilic attack are those that are least deactivated. The positions ortho and para to the fluorine atom are activated by its resonance effect, while the positions meta to the carboxylic acid and difluoromethyl groups are the least deactivated by their inductive effects. Therefore, the most probable site for electrophilic substitution would be at the C6 position, which is ortho to the fluorine and meta to both the carboxylic acid and difluoromethyl groups.

Nucleophilic Aromatic Substitution Involving Fluorine

The presence of strong electron-withdrawing groups on the aromatic ring can make it susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group, in this case, the fluorine atom. The carboxylic acid and difluoromethyl groups are both strongly electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction.

This reaction is particularly favored when the electron-withdrawing groups are positioned ortho or para to the leaving group. In this compound, the carboxylic acid is meta to the fluorine, while the difluoromethyl group is ortho. The ortho difluoromethyl group will strongly activate the fluorine atom towards nucleophilic attack.

Cross-Coupling Reactions for Further Functionalization

The structure of this compound offers multiple sites for further functionalization through cross-coupling reactions. The aromatic ring can be modified, typically after converting the carboxylic acid group into a more suitable functional group for coupling, such as a halide or a triflate. These reactions are pivotal for synthesizing more complex molecules, particularly in the fields of medicinal chemistry and materials science, by forming new carbon-carbon or carbon-heteroatom bonds.

Palladium and nickel-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl compounds. rsc.orglookchem.com For a molecule like this compound, derivatization to an aryl halide or boronic acid would precede the coupling reaction. For instance, conversion of the benzoic acid to an aryl bromide would allow it to participate in Suzuki, Heck, or Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. semanticscholar.org A derivative of this compound, such as its corresponding aryl bromide, could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium for cross-coupling reactions. lookchem.com Nickel catalysts can effectively couple aryl boronic acids with functionalized difluoromethyl bromides and chlorides. lookchem.com This methodology could be applied to derivatives of the title compound to construct complex molecular architectures. For example, a nickel-catalyzed Suzuki-type reaction could be employed to couple an arylboronic acid with a derivative where the carboxylic acid has been replaced by a halide. springernature.com

The table below summarizes potential cross-coupling reactions for derivatives of this compound.

| Reaction Type | Catalyst System (Example) | Substrate 1 (Derivative of title compound) | Substrate 2 | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl Bromide / Triflate | R-B(OH)₂ | Biaryl |

| Heck | Pd(OAc)₂ / Ligand | Aryl Halide | Alkene | Substituted Alkene |

| Sonogashira | Pd/Cu catalyst | Aryl Halide | Terminal Alkyne | Aryl Alkyne |

| Buchwald-Hartwig | Pd catalyst / Ligand | Aryl Halide | Amine / Alcohol | Aryl Amine / Ether |

| Nickel-Catalyzed | Ni(NO₃)₂·6H₂O / bpy | Aryl Chloride / Bromide | R-B(OH)₂ | Biaryl |

These reactions demonstrate the versatility of the this compound scaffold in synthetic organic chemistry, allowing for the introduction of diverse functional groups onto the aromatic ring.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional moiety that significantly influences the molecule's properties. While often considered a stable bioisostere for hydroxyl or thiol groups, it can undergo specific chemical transformations. rsc.orgresearchgate.net

Stability and Reactivity of the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant chemical stability to fluorinated compounds. researchgate.net In the difluoromethyl group, the presence of two fluorine atoms on the same carbon atom further enhances this stability.

Bond Dissociation Energy (BDE): The strength of the C-F bonds in a CF₂H group is high, making them resistant to cleavage under typical reaction conditions. The BDE increases with the number of fluorine atoms attached to the carbon, meaning the C-F bonds in a CF₂H group are stronger than in a monofluoromethyl group. researchgate.net This high bond energy contributes to the metabolic stability of molecules containing this group, a desirable trait in drug design. nih.gov

Chemical Inertness: The CF₂H group is generally resistant to both acidic and basic conditions, preventing undesired defluorination. researchgate.net However, the C-H bond within the difluoromethyl group is significantly more acidic compared to a methyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. nih.gov This acidity allows for deprotonation under strong basic conditions to form a difluoromethyl anion (ArCF₂⁻), which can act as a nucleophile. acs.org

The table below outlines key properties related to the stability of the difluoromethyl group.

| Property | Description | Implication for Reactivity |

| C-F Bond Strength | High bond dissociation energy. | Resistant to cleavage and defluorination. |

| Thermal Stability | Generally high due to strong C-F bonds. | Can withstand elevated reaction temperatures. |

| Metabolic Stability | Resistant to oxidative metabolism (e.g., by CYP450 enzymes). springernature.com | Increased biological half-life in pharmaceuticals. |

| C-H Bond Acidity | The proton is weakly acidic. researchgate.net | Can be deprotonated with strong bases to form a nucleophile. acs.org |

Potential for Further Halogenation or Dehalogenation

While the C-F bonds are robust, the difluoromethyl group is not entirely inert. Specific transformations, including further halogenation or dehalogenation, can be achieved under certain conditions.

Further Halogenation: The acidic proton of the CF₂H group can be replaced by a halogen. This typically involves a two-step process: deprotonation with a strong base to generate the ArCF₂⁻ anion, followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS). nih.gov This pathway allows for the synthesis of bromodifluoromethyl or chlorodifluoromethyl arenes from difluoromethyl arenes.

Dehalogenation and Halogen Exchange: Dehalogenation of a CF₂H group to a monofluoromethyl group (CFH₂) is challenging due to the high strength of the C-F bond. Such reactions would require harsh conditions or specialized reagents capable of activating the C-F bond.

Conversely, halogen exchange reactions are a plausible pathway for modification. For example, a related bromodifluoromethyl (-CF₂Br) or chlorodifluoromethyl (-CF₂Cl) group can undergo halogen exchange with a fluoride (B91410) source to generate the difluoromethyl group. This is particularly relevant in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET), where a precursor is treated with [¹⁸F]fluoride. nih.gov Although this is the reverse of further halogenation, it highlights the possibility of manipulating the halogen atoms on the difluoromethyl carbon under specific conditions. Radical-based methods have also been developed for difluoromethylation, which could potentially be adapted for dehalogenation or halogen exchange processes. qmul.ac.uk

Chemical Reactivity and Derivatization

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines, often activated by coupling agents, to form amides.

Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Conversion to Acyl Halides: Reaction with reagents such as thionyl chloride or oxalyl chloride to produce the more reactive acyl chloride.

Reactions Involving the Difluoromethyl Group

The difluoromethyl group is generally stable, but the C-H bond can exhibit some reactivity under specific conditions. For instance, it can be deprotonated with strong bases to generate a nucleophilic species that can react with electrophiles. acs.org

Synthesis of Analogues and Derivatives for Research Applications

The ability to modify both the carboxylic acid and potentially the difluoromethyl group allows for the synthesis of a library of analogues. These derivatives are crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical research, where systematic changes to the molecule's structure are made to optimize its biological activity.

Applications in Chemical Research and Development

Use as a Building Block in Organic Synthesis

Its primary application is as an intermediate in multi-step synthetic sequences. The presence of three distinct reactive sites (the carboxylic acid, the fluorinated aromatic ring, and the difluoromethyl group) allows for selective and sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures.

Role in the Development of Agrochemicals

Fluorinated compounds are prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. hokudai.ac.jpnih.govnbinno.comnih.gov The structural motifs present in this compound are found in various active ingredients, suggesting its utility as a precursor in the synthesis of new crop protection agents.

Application in the Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, the introduction of fluorine and difluoromethyl groups is a well-established strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. acs.orgalfa-chemistry.com This makes this compound a highly relevant intermediate for the synthesis of novel therapeutic agents across various disease areas.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and bonding nature of 2-(difluoromethyl)-5-fluorobenzoic acid. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the molecule's ground-state geometry and electronic properties. sigmaaldrich.com

Calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. Key structural parameters, including bond lengths and angles, are determined. For instance, the orientation of the carboxylic acid and difluoromethyl groups relative to the benzene (B151609) ring is a critical aspect of its structure.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger gap suggests higher stability. For fluorinated aromatic compounds, the electron-withdrawing nature of fluorine atoms typically lowers the energies of both HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic group, indicating susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen and the hydrogens of the difluoromethyl group.

Table 1: Calculated Structural and Electronic Parameters for Aromatic Benzoic Acids Note: This table presents typical data ranges obtained from computational studies on similar fluorinated benzoic acid molecules to illustrate the expected values for this compound.

| Parameter | Typical Calculated Value | Methodology |

|---|---|---|

| C-COOH Bond Length | 1.47 - 1.49 Å | DFT/B3LYP/6-311++G(d,p) |

| C-CF2H Bond Length | 1.50 - 1.52 Å | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.0 to -8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.0 to -2.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.0 - 6.5 eV | DFT/B3LYP/6-311++G(d,p) |

Reaction Mechanism Studies and Transition State Determination

Computational chemistry is instrumental in studying the mechanisms of reactions involving the synthesis or transformation of this compound. A primary focus is the introduction of the difluoromethyl (CF2H) group onto the aromatic ring, a reaction of significant interest in medicinal chemistry. researchgate.net

One common method for difluoromethylation involves the use of difluorocarbene (:CF2). cas.cn Theoretical studies can model the entire reaction pathway, from the generation of the carbene to its reaction with the aromatic substrate. cas.cn These calculations identify the transition state structures, which are the highest energy points along the reaction coordinate. Determining the energy barrier associated with the transition state allows for the prediction of reaction rates and the exploration of competing pathways.

For instance, in the synthesis of related compounds, computational models can elucidate the chemo- and regioselectivities of reactions, explaining why certain positions on the benzene ring are favored for substitution. dntb.gov.ua The electronic effects of the existing fluorine and carboxylic acid groups on the aromatic ring heavily influence the reaction mechanism and the stability of intermediates and transition states.

Conformation Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is defined by the rotation around the single bonds connecting the carboxylic acid and difluoromethyl groups to the phenyl ring. Computational methods are used to explore these conformational possibilities.

Potential energy surface (PES) scans are performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and the rotational barriers (energy maxima) between them. In similar substituted benzoic acids, it has been shown that the planarity of the molecule and the orientation of the substituent relative to the ring are key conformational features. rsc.org The difluoromethyl group, being bulkier than a hydrogen atom, will have a significant impact on the preferred orientation of the adjacent carboxylic acid group.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. MD simulations track the atomic movements, revealing the flexibility of the molecule and the time-averaged distribution of different conformations.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict and help interpret various spectroscopic data, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra.

For vibrational spectroscopy, calculations using methods like DFT can predict the frequencies and intensities of the vibrational modes of the molecule. sigmaaldrich.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors. The calculated spectra, combined with a detailed analysis of the atomic motions for each mode (Total Energy Distribution, TED), allow for a precise assignment of the bands observed in experimental spectra. sigmaaldrich.com

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. sigmaaldrich.com These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic ring.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Difluorobenzoic Acid Derivative Note: This table uses data from a related molecule, 2,4-difluorobenzoic acid, to demonstrate the typical accuracy of theoretical predictions. sigmaaldrich.com

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretching | 1745 | 1715 |

| Aromatic C-C stretching | 1620 | 1605 |

| C-F stretching | 1280 | 1260 |

| O-H in-plane bending | 1430 | 1410 |

Elucidation of Fluorine's Electronic Effects on Reactivity

The presence of three fluorine atoms in this compound profoundly influences its electronic properties and reactivity. rsc.org Computational analysis is key to quantifying these effects.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Both the lone fluorine atom on the ring and the two fluorine atoms in the difluoromethyl group pull electron density away from the aromatic ring and the carboxylic acid group. This effect can be quantified by analyzing calculated atomic charges (e.g., using Natural Bond Orbital, NBO, analysis).

Acidity: The strong -I effect of the fluorine atoms stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity (lowers the pKa) of the benzoic acid compared to its non-fluorinated analogue. Theoretical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction.

Hydrogen Bonding: The difluoromethyl (CF2H) group is a unique functional group. While the fluorine atoms are electron-withdrawing, the hydrogen atom on the same carbon becomes more acidic. researchgate.net This allows the CF2H group to act as a hydrogen bond donor, an interaction that can be crucial in biological contexts and can be modeled using computational methods. nih.gov

Aromatic Ring Reactivity: The combined electron-withdrawing effects of the fluorine, difluoromethyl, and carboxylic acid groups deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution. Computational models of reaction mechanisms can map the potential energy surfaces for such reactions, confirming this altered reactivity profile. semanticscholar.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of complex fluorinated molecules often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing greener, more efficient synthetic routes to compounds like 2-(Difluoromethyl)-5-fluorobenzoic acid.

Key Research Thrusts:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for forming carbon-fluorine bonds under mild conditions. mdpi.comresearchgate.net Future work could focus on the direct C-H difluoromethylation of a 5-fluorobenzoic acid precursor, potentially reducing the number of synthetic steps and the reliance on harsh reagents. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.govrsc.org Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Atom-Economical Reagents: Research into novel difluoromethylating agents that offer higher atom economy is crucial. researchgate.net For instance, the use of fluoroform (CHF₃) as a direct source of the CF₂H group is an attractive, though challenging, goal for improving the sustainability of the synthesis. rsc.org Another approach involves decarboxylative strategies, which use readily available carboxylic acids to introduce fluorine-containing groups. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. While still a nascent field for complex fluorinations, engineering enzymes for C-F bond formation is a significant long-term goal.

Exploration of Novel Reactivity Patterns for Difluoromethylated Aromatic Acids

The unique electronic properties imparted by the difluoromethyl group and the fluorine substituent create opportunities for exploring new chemical reactions and molecular architectures. The CF₂H group can influence the reactivity of the aromatic ring and the carboxylic acid, leading to novel transformations.

Areas for Exploration:

Directed C-H Functionalization: The interplay between the electron-withdrawing difluoromethyl group and the ortho-directing carboxylic acid could be exploited to achieve regioselective C-H functionalization at other positions on the aromatic ring. This would allow for the late-stage diversification of the scaffold to build a library of complex derivatives.

Novel Cyclization Reactions: The functional groups present in this compound could serve as handles for intramolecular cyclization reactions, leading to the synthesis of novel fluorinated heterocyclic compounds. Such scaffolds are of high interest in medicinal chemistry. acs.org

Reactivity of the Difluoromethyl Group: While often considered relatively inert, the C-H bond in the difluoromethyl group can be activated under certain conditions. Research into the selective functionalization of the CF₂H group itself could open up new avenues for creating even more complex fluorinated molecules. rsc.org

Expansion into Materials Science and Supramolecular Chemistry Applications

The properties of fluorinated aromatic compounds make them attractive candidates for applications beyond pharmaceuticals. The rigidity, polarity, and potential for specific intermolecular interactions of this compound suggest its utility in advanced materials.

Potential Applications:

Liquid Crystals: Fluorinated benzoic acids have been used to tune the physical properties of hydrogen-bonded liquid crystals (HBLCs). tandfonline.com The specific stereoelectronic profile of this compound could be investigated for its ability to induce or modify mesophases in new liquid crystalline materials.

Organic Electronics: The strong electron-withdrawing nature of the fluorine and difluoromethyl substituents can significantly lower the energy levels of molecular orbitals. This makes the scaffold a potential building block for n-type organic semiconductors used in transistors and solar cells.

Supramolecular Assembly: The carboxylic acid moiety is a classic functional group for directing self-assembly through hydrogen bonding. The fluorinated substituents can introduce additional orthogonal interactions, such as halogen bonding and dipole-dipole forces, enabling the design of complex, self-assembled nanostructures like gels, fibers, or porous frameworks. researchgate.net

Interdisciplinary Research on Fluorinated Scaffolds for Chemical Biology Tools

Future Research Directions:

Fragment-Based Drug Discovery: As a "fluorinated building block," this molecule can be used in fragment-based screening to identify new binding interactions with protein targets. nih.govfluorochem.co.uk Its unique properties can help explore chemical space that is inaccessible to non-fluorinated fragments.

Development of Covalent Probes: The carboxylic acid provides a convenient attachment point for reactive functionalities. This would allow for the conversion of this compound into targeted covalent inhibitors or activity-based probes to study enzyme function in complex biological systems.

¹⁹F NMR Probes: The presence of two distinct fluorine environments (CF₂H and Ar-F) makes this molecule a potential candidate for use as a ¹⁹F NMR probe. After being incorporated into a larger molecule designed to bind a specific biomolecule, changes in the ¹⁹F NMR signal could report on binding events, protein conformation, or the local environment, without the background noise inherent in ¹H NMR.

Q & A

Q. What are the common synthetic routes for 2-(Difluoromethyl)-5-fluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and carboxylation steps. For example, halogenation of a benzene precursor (e.g., 2,4-difluorotoluene) can introduce the difluoromethyl group via radical fluorination or nucleophilic substitution. Subsequent carboxylation using CO₂ under basic conditions (e.g., LiOH or KOH) at low temperatures (-78°C to 0°C) is critical to avoid decarboxylation . Key parameters include:

Q. How is this compound characterized, and which analytical techniques are most reliable?

Methodological Answer:

- 19F NMR : Essential for confirming fluorine substituents (δ ~ -110 to -130 ppm for CF₂ groups) .

- HPLC-MS : Validates purity and molecular weight (expected m/z ~ 202.1 for [M-H]⁻).

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies .

- IR spectroscopy : Confirms carboxylate C=O stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound for drug discovery?

Methodological Answer: The compound’s boronic acid derivatives (e.g., (2-(Difluoromethyl)-5-fluorophenyl)boronic acid) are key intermediates in Suzuki-Miyaura couplings. Optimization strategies include:

- Ligand selection : Bulky ligands (e.g., SPhos) improve steric control in aryl-aryl bond formation .

- Solvent system : Use of DMF/H₂O mixtures enhances solubility while minimizing hydrolysis .

- Reaction monitoring : In situ 19F NMR tracks fluorinated intermediates to adjust reaction time .

Q. What strategies mitigate byproduct formation during halogenation of this compound precursors?

Methodological Answer: Byproducts like over-halogenated isomers (e.g., 3,5-dibromo derivatives) arise from competing electrophilic substitution. Mitigation involves:

- Directing groups : A nitro or methoxy group at the meta position directs halogenation to the desired site .

- Stoichiometric control : Limiting brominating agents (e.g., NBS) to 1.1 equivalents reduces dihalogenation .

- Temperature modulation : Lower temperatures (-20°C) favor kinetic over thermodynamic products .

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in medicinal chemistry?

Methodological Answer: The CF₂ group is electron-withdrawing, enhancing:

- Metabolic stability : Reduces oxidative degradation in vivo by blocking cytochrome P450 binding .

- Acidity : Lowers the pKa of the carboxyl group (~2.5), improving solubility in physiological conditions .

- Conformational rigidity : Fluorine’s steric and electronic effects restrict rotation, favoring bioactive conformations .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported biological activity of this compound derivatives?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Steps include:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may skew results .

- Dose-response curves : Ensure EC50 values are consistent across independent replicates .

Computational and Mechanistic Insights

Q. What computational tools predict the binding modes of this compound to enzyme targets?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Model interactions with diol-containing enzymes (e.g., dehydrogenases) via boronate ester formation .

- DFT calculations : Assess electronic effects of fluorine substituents on transition-state stabilization .

- MD simulations : Track conformational dynamics over time to identify stable binding poses .

Biological Interaction Studies

Q. How is this compound used to probe protein-ligand interactions in vitro?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) by monitoring heat changes during ligand-protein interaction .

- Surface plasmon resonance (SPR) : Quantifies on/off rates for real-time analysis .

- Fluorescence quenching : Tryptophan residues in binding pockets report conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.